Methyl 2-(4-chlorophenoxy)benzoate
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Description
“Methyl 2-(4-chlorophenoxy)benzoate” is a chemical compound with the CAS Number: 25958-83-2 . It has a molecular weight of 262.69 and a linear formula of C14H11ClO3 . It is a solid in physical form and is also known as Clomazone. It is used as an herbicide with a broad spectrum of activity to control weeds in various crops such as soybeans, cotton, and corn.
Scientific Research Applications
Environmental Analysis
Methyl 2-(4-chlorophenoxy)benzoate, as a derivative of chlorophenoxy acid herbicides, is subject to environmental analysis. A study by Catalina et al. (2000) developed a new approach for analyzing chlorophenoxy acid herbicides in water. This method involves in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry, enabling rapid analysis of chlorinated acids like this compound in water samples (Catalina et al., 2000).
Photophysical Properties
In the realm of chemistry, understanding the photophysical properties of chemical compounds is vital. Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, closely related to this compound, and examined their photophysical properties in dichloromethane. Their research aids in understanding how structural modifications impact these properties, which is relevant for the scientific study of this compound (Yoon et al., 2019).
Degradation Studies
The degradation of chlorophenols, which are structurally similar to this compound, is significant in environmental studies. Sharma et al. (2012) focused on evaluating the rate parameters for the degradation of 4-chlorophenol using organic oxidants and UV irradiation, contributing to the broader understanding of how related compounds like this compound might behave in similar conditions (Sharma et al., 2012).
Anaerobic Degradation
Zhang and Wiegel (1990) studied the anaerobic degradation of 2,4-Dichlorophenol in freshwater sediments, an investigation that sheds light on the possible biodegradation pathways of similar compounds like this compound in aquatic environments (Zhang & Wiegel, 1990).
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of this compound and related compounds is crucial. Wang et al. (2007) detailed the synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate, demonstrating the intricate processes involved in synthesizing and studying the properties of such compounds (Wang et al., 2007).
Adsorption Studies
Research by Kamaraj et al. (2018) into the adsorption of hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using zinc hydroxide highlights methods that could potentially apply to the removal of this compound from environmental sources (Kamaraj et al., 2018).
Electrochemical Studies
Uneyama et al. (1983) explored the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which provides insights into the electrochemical behaviors of related chlorophenoxy compounds (Uneyama et al., 1983).
Properties
IUPAC Name |
methyl 2-(4-chlorophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVKOVVKGJACCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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